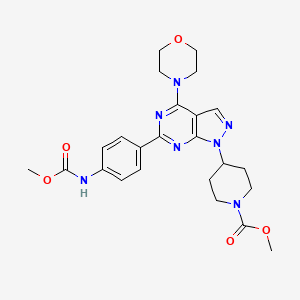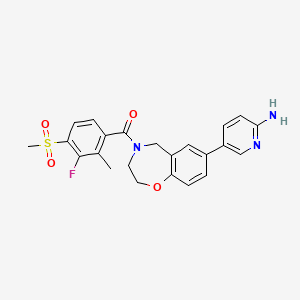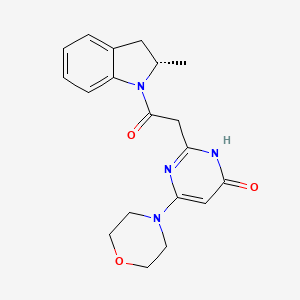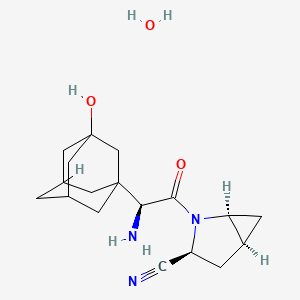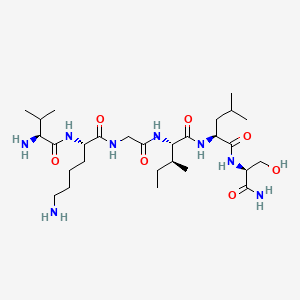
Vkgils-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
VKGILS-NH2 wird in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von Protease-aktivierten Rezeptoren, insbesondere PAR2, zu untersuchen. Es dient als Kontrollpeptid in Experimenten mit SLIGKV-NH2, so dass Forscher spezifische Effekte unterscheiden können, die durch die Aktivierung von PAR2 vermittelt werden .
Anwendungen in verschiedenen Bereichen:
Chemie: Wird zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Hilft beim Verständnis der Signalwege und physiologischen Rollen von PAR2.
Medizin: Wird auf seine potenzielle Rolle bei Entzündungsreaktionen und anderen PAR2-bedingten Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von peptid-basierten Assays und Diagnostika eingesetzt.
5. Wirkmechanismus
This compound wirkt als Kontrollpeptid für SLIGKV-NH2, einen PAR2-Agonisten. PAR2 ist ein G-Protein-gekoppelter Rezeptor, der durch proteolytische Spaltung aktiviert wird. This compound aktiviert PAR2 nicht, wird aber verwendet, um die Spezifität der Wirkungen von SLIGKV-NH2 zu bestätigen. Dies trägt dazu bei, die Signalwege und molekularen Ziele zu entschlüsseln, die an der Aktivierung von PAR2 beteiligt sind .
Ähnliche Verbindungen:
SLIGKV-NH2: Ein direkter Agonist von PAR2.
LRGILS-NH2: Ein weiteres umgekehrtes Sequenzkontrollpeptid für PAR2.
Einzigartigkeit von this compound: this compound ist in seiner Rolle als Kontrollpeptid einzigartig und liefert eine Basislinie, um die Wirkungen von PAR2-Agonisten wie SLIGKV-NH2 zu vergleichen. Dies ermöglicht es Forschern, beobachtete biologische Effekte genau der Aktivierung von PAR2 zuzuordnen .
Biochemische Analyse
Biochemical Properties
Vkgils-NH2 interacts with protease-activated receptor 2 (PAR2), a G-protein-coupled receptor expressed in various cell types, including epithelial cells, endothelial cells, and immune cells . The interaction between this compound and PAR2 is crucial for studying the receptor’s role in mediating inflammatory responses and other cellular processes. This compound serves as a control peptide, allowing researchers to differentiate between specific and non-specific effects of PAR2 activation.
Cellular Effects
This compound has been shown to influence various cellular processes, including mucin secretion in human bronchial epithelial cells . In vitro studies have demonstrated that this compound can weakly enhance mucin secretion, which is essential for maintaining the protective mucus layer in the respiratory tract. Additionally, this compound has been used to study the effects of PAR2 activation on vascular function, where it serves as a control to validate the specific effects of PAR2 agonists .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with protease-activated receptor 2 (PAR2). This compound binds to PAR2, leading to the activation of downstream signaling pathways that mediate various cellular responses . These pathways include the activation of G-proteins, which subsequently trigger intracellular signaling cascades involving second messengers such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3). The activation of these pathways results in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is stable when stored at -20°C and can be dissolved in water for experimental use . Long-term studies have shown that this compound maintains its activity over extended periods, making it a reliable control peptide for studying PAR2-mediated responses. The degradation of this compound over time can affect its efficacy, and researchers must consider this when designing experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound does not induce significant biological effects at low concentrations, making it an ideal control peptide for studying PAR2 activation At higher doses, this compound may exhibit non-specific effects, which researchers must account for when interpreting experimental results
Metabolic Pathways
This compound is involved in metabolic pathways related to protease-activated receptor 2 (PAR2) activation. The peptide interacts with enzymes and cofactors that modulate PAR2 signaling, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with protease-activated receptor 2 (PAR2) . The peptide’s localization and accumulation within specific tissues can influence its activity and function, and researchers must consider these factors when designing experiments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The peptide is directed to particular compartments or organelles within the cell, where it interacts with protease-activated receptor 2 (PAR2) and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, and understanding these mechanisms is essential for elucidating the peptide’s biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: VKGILS-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The sequence of amino acids (Valine-Lysine-Glycine-Isoleucine-Leucine-Serine) is assembled step-by-step on a solid resin support. Each amino acid is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While this compound is primarily produced for research purposes, industrial-scale production would follow similar SPPS techniques with optimization for larger batch sizes. This includes automated peptide synthesizers and large-scale purification systems .
Analyse Chemischer Reaktionen
Arten von Reaktionen: VKGILS-NH2, als Peptid, unterliegt in erster Linie Hydrolysereaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Einbeziehung der Aminosäurereste .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen können die Peptidbindungen hydrolysieren.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können Methioninreste oxidieren.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können Disulfidbrücken, falls vorhanden, reduzieren.
Hauptprodukte:
Hydrolyse: Führt zu kleineren Peptidfragmenten oder einzelnen Aminosäuren.
Oxidation: Kann zur Bildung von Sulfoxiden oder Sulfonderivaten führen.
Reduktion: Führt zur Spaltung von Disulfidbrücken, falls vorhanden.
Wirkmechanismus
VKGILS-NH2 acts as a control peptide for SLIGKV-NH2, a PAR2 agonist. PAR2 is a G-protein-coupled receptor that is activated by proteolytic cleavage. This compound does not activate PAR2 but is used to confirm the specificity of SLIGKV-NH2’s effects. This helps in elucidating the signaling pathways and molecular targets involved in PAR2 activation .
Vergleich Mit ähnlichen Verbindungen
SLIGKV-NH2: A direct agonist of PAR2.
LRGILS-NH2: Another reversed sequence control peptide for PAR2.
Uniqueness of VKGILS-NH2: this compound is unique in its role as a control peptide, providing a baseline to compare the effects of PAR2 agonists like SLIGKV-NH2. This allows researchers to accurately attribute observed biological effects to PAR2 activation .
Eigenschaften
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUKRSADJIIBX-WAUHAFJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)


![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

